Clemastine N-Oxide

Descripción

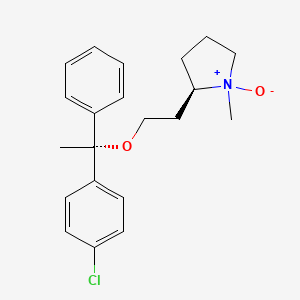

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Clemastine N-Oxide: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of Clemastine N-Oxide, a primary metabolite of the first-generation antihistamine, Clemastine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, physicochemical properties, synthesis, and analytical characterization of this significant compound. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the study of Clemastine metabolism and the development of related analytical methodologies.

Introduction: The Significance of Clemastine and its N-Oxide Metabolite

Clemastine is a well-established first-generation H1 histamine antagonist recognized for its antihistaminic and anticholinergic properties.[1] Its therapeutic action is achieved by competitively binding to H1-receptors, thereby blocking the effects of endogenous histamine.[1] Understanding the metabolic fate of Clemastine is crucial for a complete pharmacological profile. The liver metabolizes Clemastine extensively, primarily through pathways such as mono-/didemethylation and glucuronide conjugation.[1]

One of the key metabolic transformations is the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of Clemastine N-Oxide.[2][3][4] As a metabolite, Clemastine N-Oxide's structure, polarity, and pharmacological activity can differ significantly from the parent drug, impacting its pharmacokinetic and pharmacodynamic profile. This guide will provide a detailed examination of this N-oxide derivative.

Molecular Structure and Physicochemical Properties

The fundamental identity of Clemastine N-Oxide is defined by its molecular structure and formula.

Molecular Formula and Structure

The chemical formula for Clemastine N-Oxide is C21H26ClNO2 .[5][6][] The introduction of an oxygen atom to the nitrogen of the pyrrolidine ring increases the molecular weight relative to the parent compound, Clemastine (C21H26ClNO).[8][9]

-

IUPAC Name: (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium[5][6]

-

Canonical SMILES: C(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-][5]

-

InChI Key: PRZFEDGPQDFPLM-OJOWTSHBSA-N[6]

The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the molecule's polarity.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 359.9 g/mol | [5][6] |

| Monoisotopic Mass | 359.1652068 Da | [5] |

| XLogP3 | 4.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Topological Polar Surface Area | 27.3 Ų | [5] |

Synthesis and Production of Clemastine N-Oxide

Clemastine N-Oxide can be produced through both chemical synthesis and biological transformation. For research and development purposes, having a reliable synthetic route is paramount for obtaining sufficient quantities for analytical standard development and further studies.

Chemical Synthesis: N-Oxidation of Clemastine

The synthesis of Clemastine N-Oxide from its parent compound, Clemastine, involves the direct oxidation of the tertiary amine within the pyrrolidine ring. Several general methods for the N-oxidation of tertiary amines can be adapted for this purpose, with the use of hydrogen peroxide being a common and environmentally conscious choice.

Protocol: Synthesis of Clemastine N-Oxide

-

Dissolution: Dissolve Clemastine (1 equivalent) in a suitable polar solvent such as methanol or a mixture of acetonitrile and water.

-

Catalyst Addition (Optional but Recommended): While the reaction can proceed with a peroxide alone, the use of a catalyst enhances reaction rate and yield. A suitable catalyst, such as methyltrioxorhenium or a tungstate-based catalyst, can be added at this stage.

-

Oxidant Addition: Slowly add an excess of hydrogen peroxide (H2O2, ~1.5-2 equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Quench any remaining peroxide by adding a small amount of a reducing agent, such as sodium sulfite or manganese dioxide.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Causality Behind Experimental Choices: The choice of a polar solvent is dictated by the polarity of both the starting material and the N-oxide product. The use of a catalyst lowers the activation energy of the reaction, allowing for milder conditions and improved efficiency. Careful monitoring is crucial to prevent over-oxidation or degradation of the product.

Biotransformation

The filamentous fungus Cunninghamella elegans has been successfully used to produce metabolites of various drugs, including Clemastine. This microbial system can mimic mammalian metabolism and has been shown to generate N-oxidized metabolites of Clemastine.[2][11] This method is particularly useful for producing metabolites for structural elucidation and for studying metabolic pathways in a controlled environment.

Caption: Synthetic and biosynthetic routes to Clemastine N-Oxide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of Clemastine N-Oxide. Standard analytical techniques for a molecule of this nature would include mass spectrometry, nuclear magnetic resonance, and chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), Clemastine N-Oxide is expected to show a prominent protonated molecule at [M+H]+ with an m/z corresponding to its molecular weight (359.9).

-

Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (-16 Da).[2][11] This deoxygenation can be observed, particularly with atmospheric pressure chemical ionization (APCI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. While specific spectral data for Clemastine N-Oxide is not publicly available, expected shifts can be predicted based on the structure.

-

¹H NMR: The introduction of the N-oxide functionality will cause a downfield shift (to a higher ppm value) of the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Clemastine molecule. The N-methyl protons would also be expected to shift downfield.

-

¹³C NMR: Similarly, the carbon atoms directly bonded to the N-oxide group will experience a downfield shift in the ¹³C NMR spectrum.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Clemastine and its metabolites from various matrices.

Protocol: HPLC Analysis of Clemastine N-Oxide

-

Column: A C18 reversed-phase column is suitable for separating the relatively nonpolar Clemastine from the more polar Clemastine N-Oxide.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient will start with a higher aqueous composition and ramp up the organic content to elute the compounds.

-

Detection: UV detection at a wavelength where both Clemastine and its N-oxide show absorbance (e.g., around 220-230 nm) is a standard approach. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[12]

-

Retention Time: Due to its increased polarity, Clemastine N-Oxide is expected to have a shorter retention time than Clemastine under reversed-phase HPLC conditions.

Caption: A typical analytical workflow for the characterization of Clemastine N-Oxide.

Biological Activity and Significance

Clemastine N-Oxide is a known metabolite of Clemastine in humans.[] The process of N-oxidation generally increases the polarity of a drug molecule, facilitating its renal excretion. This metabolic step is often associated with a reduction or loss of pharmacological activity compared to the parent compound.

While the primary antihistaminic activity of Clemastine is well-documented, the specific biological activity of Clemastine N-Oxide has not been extensively studied. It is plausible that the N-oxide metabolite has significantly reduced affinity for the H1 receptor due to the alteration of the key tertiary amine group, which is often crucial for receptor binding. However, further research is required to definitively determine its pharmacological profile. Recent research has also explored the potential of Clemastine in promoting remyelination in neurological disorders, but it is unknown if the N-oxide metabolite shares these properties.[4][][13][14]

Conclusion

Clemastine N-Oxide is a key metabolite in the biotransformation of Clemastine. Its increased polarity, a direct result of the N-oxidation of the pyrrolidine ring, is a critical factor in the clearance of the parent drug. A thorough understanding of its molecular structure, properties, and methods for its synthesis and analysis is essential for researchers in pharmacology, drug metabolism, and analytical chemistry. This guide provides a foundational framework for professionals working with Clemastine and its metabolites, enabling more accurate and comprehensive studies in drug development and clinical monitoring.

References

-

PubChem. Clemastine N-Oxide. National Center for Biotechnology Information. [Link]

-

Sten-Linder, M., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. Rapid Communications in Mass Spectrometry, 24(10), 1447-56. [Link]

-

NIST. Clemastine. National Institute of Standards and Technology. [Link]

-

precisionFDA. CLEMASTINE. [Link]

-

Wikipedia. Clemastine. [Link]

-

Shin, H. S., & Kim, Y. J. (1999). Identification of urinary metabolites of clemastine after oral administration to man. Journal of Pharmacy and Pharmacology, 51(2), 159-165. [Link]

-

Shin, H. S., & Kim, Y. J. (1999). Identification of Urinary Metabolites of Clemastine after Oral Administration to Man. Journal of Pharmacy and Pharmacology. [Link]

-

de Souza, T. B., et al. (2020). Antileishmanial Chemotherapy through Clemastine Fumarate Mediated Inhibition of the Leishmania Inositol Phosphorylceramide Synthase. ACS Infectious Diseases, 6(12), 3343-3350. [Link]

-

Geng, A., et al. (2022). Insights on therapeutic potential of clemastine in neurological disorders. Frontiers in Pharmacology, 13, 1042551. [Link]

-

Osanai, Y., et al. (2024). The potential of repurposing clemastine to promote remyelination. Frontiers in Cellular Neuroscience, 18, 1378330. [Link]

-

Zhang, Y., et al. (2014). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. ResearchGate. [Link]

-

Sten-Linder, M., et al. (2010). Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification. PubMed. [Link]

-

Osanai, Y., et al. (2024). The potential of repurposing clemastine to promote remyelination. Frontiers in Cellular Neuroscience, 18, 1378330. [Link]

-

Juul, S. E., et al. (2023). Effect of Clemastine on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy. International Journal of Molecular Sciences, 24(21), 15632. [Link]

Sources

- 1. Clemastine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Clemastine N-Oxide | C21H26ClNO2 | CID 131667511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Process for preparing tertiary amine-N-oxide - Patent 0722932 [data.epo.org]

- 10. Clemastine hydrogen fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]

- 14. Effect of Clemastine on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Pharmacological Profiling: Clemastine vs. Clemastine N-Oxide

Executive Summary

This technical guide provides a comparative analysis of Clemastine , a first-generation antihistamine with potent antimuscarinic properties recently identified as a remyelinating agent, and its specific metabolite/degradation product, Clemastine N-Oxide .

While Clemastine (the parent) is a lipophilic tertiary amine capable of crossing the blood-brain barrier (BBB) to target M1 muscarinic receptors on oligodendrocyte precursor cells (OPCs), the N-Oxide variant represents a significant physicochemical divergence.[1] This guide examines the structural implications of N-oxidation on receptor affinity, BBB permeability, and metabolic stability, providing the experimental frameworks necessary to qualify the N-oxide as either an active metabolite, a bioreductive prodrug, or a toxicological impurity.

Structural & Physicochemical Divergence[1]

The transition from Clemastine to Clemastine N-Oxide is not merely a metabolic event; it is a fundamental alteration of the pharmacophore's physicochemical identity. This shift dictates the molecule's ability to reach the Central Nervous System (CNS) target.

Chemical Transformation

Clemastine possesses a tertiary amine within a pyrrolidine ring. N-oxidation converts this basic center into a coordinate covalent N–O bond.[1]

-

Parent (Clemastine): Lipophilic, basic (pKa ~9.0), exists largely as a cation at physiological pH but maintains sufficient uncharged equilibrium for passive diffusion.

-

Metabolite (Clemastine N-Oxide): Zwitterionic character with a high dipole moment (~4–5 D).[1] The oxygen atom acts as a strong hydrogen bond acceptor.

Comparative Physicochemical Data (Predicted/Observed)

| Property | Clemastine (Parent) | Clemastine N-Oxide | Impact on Biological Activity |

| Molecular Weight | 343.90 g/mol | 359.90 g/mol | Negligible steric bulk increase.[1] |

| LogP (Lipophilicity) | ~5.3 (High) | ~1.5–2.0 (Lower) | Critical: Drastic reduction in lipid solubility.[1] |

| Polar Surface Area (PSA) | Low (< 40 Ų) | High (> 70 Ų) | N-oxide adds significant polarity, hindering membrane traversal.[1] |

| Basicity (pKa) | ~9.0 (Amine) | ~4.5 (N-Oxide) | N-oxide is neutral at physiological pH but highly polar.[1] |

| Solubility | Low (Water), High (Lipids) | High (Water) | Enhances renal clearance; limits tissue distribution.[1] |

Pharmacodynamic Profiling: Receptor Affinity & Selectivity

Clemastine's remyelination efficacy is driven by M1 muscarinic receptor antagonism (Ki ~10–15 nM).[1] The N-oxide modification alters the electronic landscape of the binding motif.

Theoretical Binding Mode Analysis

The tertiary nitrogen in Clemastine forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of GPCRs (H1 and M1).

-

Hypothesis: The N-oxide moiety, lacking a protonatable proton and carrying a negative charge on the oxygen, disrupts this ionic bridge.

-

Prediction: Significant loss of affinity (10–100 fold reduction) for both H1 and M1 receptors is expected, rendering the N-oxide likely pharmacologically inert in vitro.

Experimental Protocol: Comparative Radioligand Binding

To empirically verify the affinity shift, the following self-validating protocol is recommended.

Objective: Determine

-

Membrane Preparation:

-

Assay Setup:

-

Radioligand: [3H]-N-Methylscopolamine (for M1) or [3H]-Pyrilamine (for H1).[1] Concentration: 0.5–1.0 nM (

equivalent).[1] -

Competitors: Serial dilutions (

to -

Non-specific Binding: Define using 10 µM Atropine (M1) or Diphenhydramine (H1).[1]

-

-

Incubation & Filtration:

-

Incubate for 60 min at 25°C.

-

Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic drugs).[1]

-

-

Data Analysis:

The Remyelination Gateway: Blood-Brain Barrier (BBB) Permeability[1]

This is the definitive differentiator. For Clemastine to function as a remyelinating agent, it must engage OPCs within the CNS.

The Permeability Barrier

-

Clemastine: High permeability.[1] It is a substrate for passive diffusion and potentially P-gp (though saturation occurs).[1]

-

Clemastine N-Oxide: Low permeability.[1] The high polarity and hydrogen bonding potential of the N–O group generally prevent passive diffusion across the tight junctions of the BBB.

Visualization: The CNS Exclusion Mechanism

Figure 1: Differential BBB permeability. Clemastine (Blue) successfully crosses the endothelial barrier to target CNS M1 receptors.[1] The N-Oxide (Red) is excluded due to polarity, limiting its activity to peripheral tissues unless reduced back to the parent.

Metabolic Stability & Bioreduction Loop[1]

While the N-oxide is often considered a "deactivation" product, it can serve as a metabolic reservoir.

The Bioreductive Pathway

Under hypoxic conditions or via specific liver reductases (aldehyde oxidase, mitochondrial reductases), N-oxides can be reduced back to the parent tertiary amine.

-

Clinical Implication: If Clemastine N-Oxide is administered or formed, it could revert to active Clemastine, but this process is generally slow and variable compared to the rapid oxidative clearance.

Experimental Protocol: Metabolic Stability Assessment

Objective: Assess if the N-oxide is a stable metabolite or a reversible prodrug.

-

System: Human Liver Microsomes (HLM) and Cytosol.[1]

-

Conditions:

-

Analysis: LC-MS/MS monitoring of [M+H]+ transitions for Clemastine (344.2) and N-Oxide (360.2).[1]

-

Success Criteria:

-

Appearance of Parent peak in Reductive/Hypoxic condition confirms "Retro-metabolic" potential.[1]

-

Impurity Qualification (Regulatory Context)

Clemastine N-Oxide is listed as Impurity A in the European Pharmacopoeia (EP).[1][2] In drug development, it is treated as a structural alert for genotoxicity only if specific structural features exist (unlikely here), but primarily as a quality attribute.

Qualification Thresholds (ICH Q3B)

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10% (Requires structural confirmation via NMR/MS).[1]

-

Qualification Threshold: > 0.15% (Requires safety studies).[1]

Safety Note: N-oxides are generally less toxic than their parent amines (reduced tissue burden), but they can be skin sensitizers.[1] If the N-oxide exceeds 0.15% in a drug product, a 14-day general toxicity study in two species is typically required to prove it is not more toxic than the parent Clemastine.[1]

Summary of Biological Activity[3][4][5][6][7][8]

| Feature | Clemastine (Parent) | Clemastine N-Oxide |

| Primary Target | H1 / M1 Antagonist | Likely Inactive / Weak Affinity |

| CNS Penetration | High (Effective for MS) | Low (Ineffective for MS) |

| Metabolic Role | Active Drug | Metabolite / Potential Prodrug |

| Regulatory Status | API | Impurity / Degradant |

References

-

Clemastine Mechanism in Remyelination

-

Liu, J., et al. (2016).[3] "Clemastine enhances myelination in the prefrontal cortex and rescues behavioral deficits in socially isolated mice." Journal of Neuroscience.

-

Green, A. J., et al. (2017).[4] "Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial." The Lancet. Link

-

-

N-Oxide Chemistry & Pharmacology

-

Clemastine Metabolism & Impurities

-

General N-Oxide Bioreduction

-

Srinivas, N. R. (2016). "N-oxide metabolites of drugs: a review of their formation, reduction, and clinical relevance." Xenobiotica. Link

-

Sources

Methodological & Application

HPLC method development for Clemastine N-Oxide detection

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Clemastine N-Oxide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Clemastine N-Oxide, a primary metabolite of Clemastine.[1] Clemastine is a first-generation H1-histamine receptor antagonist widely used for its antihistaminic properties.[2][3] The monitoring of its N-oxide metabolite is critical in drug metabolism, pharmacokinetic, and impurity profiling studies. This guide details the scientific rationale behind method development choices, provides a step-by-step protocol, and outlines validation requirements according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[4][5]

Introduction and Scientific Rationale

The development of a reliable analytical method for Clemastine and its related substances is paramount for ensuring pharmaceutical quality and safety. Clemastine N-Oxide, formed during the metabolic process, represents a key compound of interest. Its quantification is essential for understanding the drug's metabolic fate and for identifying it as a potential impurity in the drug substance or product over time.

The core principle of this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), chosen for its versatility and efficacy in separating compounds with varying polarities. The fundamental difference in polarity between the parent Clemastine molecule and its more polar N-oxide metabolite is the key to their chromatographic separation.

Causality of Experimental Choices

-

Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analytes. Clemastine, being less polar, will have a stronger affinity for the stationary phase and thus a longer retention time. Conversely, the highly polar Clemastine N-Oxide will interact less, eluting earlier from the column. Modern, high-purity silica columns with end-capping are crucial to minimize secondary interactions with residual silanol groups, thereby preventing peak tailing, a common issue with basic compounds like Clemastine.

-

Mobile Phase pH Control: The mobile phase pH is a critical parameter. Clemastine contains a tertiary amine within its pyrrolidine ring, while Clemastine N-Oxide possesses a polar N-oxide functional group.[6][7] By maintaining a slightly acidic mobile phase (e.g., pH 3.0) with an additive like formic acid or a phosphate buffer, we ensure that the tertiary amine in Clemastine is consistently protonated. This consistent ionization state prevents peak broadening and shifting, leading to sharp, reproducible peaks.

-

Organic Modifier and Gradient Elution: Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This approach provides the optimal separation of the early-eluting Clemastine N-Oxide from the solvent front and any other polar impurities, while also ensuring that the later-eluting, more hydrophobic Clemastine is eluted with good peak shape in a reasonable timeframe.

-

Detection Wavelength: Clemastine possesses two phenyl rings, which act as chromophores, allowing for sensitive detection using a UV spectrophotometer.[2][8] A Photodiode Array (PDA) detector is recommended, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra across the peak. This capability is invaluable for assessing peak purity and confirming that the analyte peak is not co-eluting with any degradants or impurities. A primary wavelength around 220-230 nm is typically suitable for detection.

The Importance of Chirality

It is important to note that Clemastine possesses two chiral centers, meaning it exists as different stereoisomers.[6][7] While this method is designed to separate Clemastine N-Oxide from its parent drug, it is not designed to separate the individual enantiomers. For applications requiring enantiomeric purity analysis, a dedicated chiral HPLC method, likely employing a chiral stationary phase (CSP), would be necessary.[9][10][11]

Experimental Workflow and Protocol

The overall workflow for the analysis is depicted below, outlining the critical stages from preparation to final data analysis.

Caption: A flowchart of the analytical procedure.

Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Chromatographic Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Chemicals:

-

Clemastine Fumarate Reference Standard

-

Clemastine N-Oxide Reference Standard

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Labware: Volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter and degas before use.

-

Mobile Phase B (Organic): Acetonitrile.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve appropriate amounts of Clemastine Fumarate and Clemastine N-Oxide reference standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a combined stock solution.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the sample (e.g., drug substance) in the diluent to achieve a target concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the separation.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 225 nm |

| Run Time | 20 minutes |

Method Validation: A Trustworthy and Self-Validating System

To ensure the developed method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines.[5][12][13] The validation process demonstrates that the analytical procedure is fit for its intended purpose.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of developing a stability-indicating method.[14][15] By subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure the method can separate them from the analyte of interest. This confirms the method's specificity.[16][17]

-

Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH.

-

Oxidation: Treat sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid sample to heat (e.g., 80°C).

-

Photolytic Stress: Expose sample to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation. The chromatograms from these stressed samples are then used to evaluate the peak purity of Clemastine and Clemastine N-Oxide, demonstrating that no degradants co-elute.

Caption: Separation of analytes based on polarity.

System Suitability and Validation Parameters

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is operating correctly. Following this, the method itself is validated.

Table 2: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures good peak shape. |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |

| Resolution (Rs) | > 2.0 (between Clemastine and N-Oxide) | Confirms baseline separation. |

| %RSD of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections) | Demonstrates injection precision. |

Table 3: Method Validation Parameters & Typical Acceptance Criteria (ICH Q2(R2))

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference at the retention time of analytes in blank, placebo, and stressed samples. Peak purity index > 0.99. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy | To measure the closeness to the true value. | 98.0% - 102.0% recovery for spiked samples at different levels. |

| Precision (Repeatability & Intermediate) | To assess the method's variability. | %RSD ≤ 2.0% for assay and related substances. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio (S/N) ≥ 10. Must be accurate and precise. |

| Robustness | To show reliability against minor method changes. | The results remain within system suitability criteria when parameters (pH, flow rate, temp.) are slightly varied. |

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of Clemastine N-Oxide. By understanding the scientific principles behind the separation and adhering to rigorous validation standards as outlined by the ICH, researchers can implement a trustworthy and robust method. This ensures the generation of high-quality, reliable data essential for drug development, quality control, and regulatory submissions.

References

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

-

National Center for Biotechnology Information. Clemastine N-Oxide - PubChem. [Link]

-

Ukrainian Biopharmaceutical Journal. Determination of clemastine by the HPLC method in the blood. [Link]

-

ResearchGate. Determination of clemastine by the HPLC method in the blood. [Link]

-

Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

-

National Center for Biotechnology Information. Gaschromatography of clemastine. A study of plasma kinetics and biological effect. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Labcompare. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]

-

Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

-

National Institute of Standards and Technology. Clemastine - NIST WebBook. [Link]

-

Ukrainian Biopharmaceutical Journal. Determination of clemastine by the HPLC method in the blood. [Link]

Sources

- 1. Clemastine CAS#: 108825-05-4 [m.chemicalbook.com]

- 2. Determination of clemastine by the HPLC method in the blood | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 3. ubphj.nuph.edu.ua [ubphj.nuph.edu.ua]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. database.ich.org [database.ich.org]

- 6. Clemastine N-Oxide | C21H26ClNO2 | CID 131667511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clemastine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. m.youtube.com [m.youtube.com]

- 14. pharmtech.com [pharmtech.com]

- 15. onyxipca.com [onyxipca.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. sgs.com [sgs.com]

Application Note: A Stability-Indicating Gradient Elution Method for the Separation of Clemastine and its N-oxide Metabolite by Reverse-Phase HPLC

Introduction and Objective

Clemastine is a first-generation H1-histamine receptor antagonist widely used for the treatment of allergic reactions such as rhinitis and urticaria.[1][2] As with many pharmaceutical compounds, understanding its metabolic fate and degradation profile is critical for ensuring safety, efficacy, and stability. One of the common metabolic and degradation pathways for tertiary amines like clemastine is N-oxidation, resulting in the formation of Clemastine N-oxide.[3][4] This N-oxide metabolite is significantly more polar than the parent drug.

Developing a robust analytical method capable of separating the active pharmaceutical ingredient (API) from its metabolites and degradation products is a cornerstone of drug development and quality control. Such a method is termed "stability-indicating."[5][6]

This application note provides a detailed protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method using gradient elution. The method is designed to achieve baseline separation between clemastine and its more polar N-oxide, making it suitable for pharmacokinetic studies, impurity profiling, and stability testing of pharmaceutical formulations.

The Chromatographic Challenge and Principle of Separation

The primary challenge in this separation lies in the significant polarity difference between clemastine and its N-oxide.

-

Clemastine: A relatively non-polar, hydrophobic molecule.

-

Clemastine N-oxide: The addition of the oxygen atom to the tertiary amine nitrogen significantly increases the molecule's polarity and hydrophilicity.[4]

In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[7][8] Compounds are separated based on their hydrophobic interactions with the stationary phase; less polar (more hydrophobic) compounds are retained longer, while more polar compounds elute earlier.[9]

An isocratic elution (constant mobile phase composition) is ill-suited for this pair. A mobile phase strong enough to elute the non-polar clemastine in a reasonable time would cause the highly polar N-oxide to rush through the column with little retention, resulting in poor resolution from the solvent front. Conversely, a weak mobile phase that retains the N-oxide would lead to excessively long retention times and poor peak shape for clemastine.

Gradient elution overcomes this issue.[10][11] The separation begins with a highly aqueous (polar) mobile phase, which allows for the retention and separation of the polar Clemastine N-oxide. The concentration of the organic solvent is then gradually increased over time, decreasing the polarity of the mobile phase.[7] This change in solvent strength efficiently desorbs the more hydrophobic clemastine from the stationary phase, ensuring a timely elution with a sharp, symmetrical peak.

Detailed HPLC Methodology

The following parameters provide a robust starting point for the separation. Method optimization may be required depending on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector. |

| Column | C18 Reverse-Phase Column (e.g., Prontosil, LiChrospher, Phenomenex Gemini) Dimensions: 125 mm x 4.0 mm Particle Size: 5 µm |

| Mobile Phase A | 0.02 M Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 18.0 | |

| 18.1 | |

| 25.0 |

Experimental Protocol: Step-by-Step Guide

Reagent and Standard Preparation

-

Mobile Phase A (Aqueous): Dissolve approximately 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

-

Sample Diluent: Prepare a mixture of acetonitrile and HPLC-grade water in a 1:1 volume ratio.

-

Standard Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Clemastine Fumarate reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Accurately weigh approximately 10 mg of Clemastine N-oxide reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

-

Working Standard Solution (50 µg/mL):

-

Pipette 500 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the sample diluent. This mixed standard is used for system suitability and analysis.

-

Chromatographic System Setup and Execution

Caption: HPLC analysis workflow from preparation to data reporting.

-

System Preparation: Set up the HPLC system according to the parameters in the methodology table. Purge all pump lines to remove air bubbles.

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 10-15 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the sample diluent to ensure no interfering peaks are present from the solvent.

-

System Suitability Test (SST): Inject the mixed working standard solution. Verify that the system is performing adequately. Key SST parameters include:

-

Resolution: The resolution between the Clemastine N-oxide and Clemastine peaks should be greater than 2.0.

-

Tailing Factor: The tailing factor for each peak should be less than 2.0.

-

Reproducibility: Five replicate injections should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

-

-

Sample Analysis: Once the SST criteria are met, proceed with injecting the prepared sample solutions.

Data Analysis and Expected Results

-

Elution Order: The more polar Clemastine N-oxide will elute first, followed by the less polar parent drug, Clemastine .

-

Identification: Peaks are identified by comparing their retention times with those of the reference standards.

-

Quantification: The concentration of each component is determined by comparing its peak area to the peak area of the corresponding reference standard.

Causality and Field-Proven Insights

The selection of each method parameter is grounded in established chromatographic principles to ensure a robust and reliable separation.

-

Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase chromatography. Its strong hydrophobicity provides excellent retention for moderately non-polar compounds like clemastine, while still allowing for differentiation from its more polar N-oxide.[8]

-

Mobile Phase pH (3.5): Clemastine is a basic compound with a pKa around 9.4.[12] Operating at an acidic pH of 3.5 ensures that the tertiary amine group is consistently protonated (positively charged). This prevents peak tailing that can occur from interactions with residual silanols on the silica-based column and leads to sharp, symmetrical peaks and reproducible retention times.

-

Buffer Choice (Ammonium Formate): A buffer is essential to control the pH. Ammonium formate is an excellent choice because it is volatile, making it compatible with mass spectrometry (LC-MS) if further identification of unknown degradants is required.[3]

-

Organic Modifier (Acetonitrile): Acetonitrile is generally preferred over methanol as it offers lower viscosity (reducing backpressure) and often provides sharper peaks for basic compounds.[10]

Caption: Gradient elution logic for separating polar and non-polar analytes.

Application as a Stability-Indicating Method

This method serves as an excellent foundation for a fully validated stability-indicating method (SIM) as per ICH guidelines Q1A(R2).[6] To confirm its stability-indicating nature, forced degradation studies should be performed. The drug substance (clemastine) should be subjected to stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂). This condition is particularly relevant as it is likely to generate the N-oxide.[13]

-

Thermal Stress: Exposure to high temperatures.

-

Photolytic Stress: Exposure to UV and visible light.

The stressed samples are then analyzed using this HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main clemastine peak and from each other, demonstrating specificity.

References

- Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. (Source: Google Search)

- In reversed-phase HPLC which elutes first, polar or nor-polar? Why? - Quora. (Source: Google Search)

- Gradient HPLC for Reversed-Phase Separations | LCGC Intern

- Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (Source: Google Search)

- Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. (Source: Google Search)

-

Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification - PubMed. [Link]

- Spectrophotometric determination of clemastine hydrogen fumarate, fexofenadine HCl and moxepril HCl through ion-pair formation with chromatrope 2 R - ResearchG

- HPLC Separation Modes - JASCO Inc. (Source: Google Search)

- ASSAY OF CLEMASTINE FUMARATE AND PROPRANOLOL HYDROCHLORIDE BY NEW METHODS BASED ON ION PAIRS FORM

-

Determination of clemastine hydrogen fumarate, desloratadine, losartan potassium and moxepril HCl through binary complex formation with eosin - Arabian Journal of Chemistry. [Link]

- Determination of clemastine hydrogen fumarate, desloratadine, losartan potassium and moxepril HCl through binary complex formation with eosin - ResearchG

-

Gaschromatography of clemastine. A study of plasma kinetics and biological effect - PubMed. [Link]

- Determination of clemastine by the HPLC method in the blood - Ukrainian biopharmaceutical journal. (Source: Google Search)

- Determination of clemastine by the HPLC method in the blood - ResearchG

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (Source: Google Search)

- Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers | Request PDF - ResearchG

- Determination of clemastine by the HPLC method in the blood. (Source: Google Search)

- System biology and network-based approach to identify the therapeutic signatures and potential inhibitors against polycystic lipomembranous osteodysplasia with Sclerosing Leukoencephalop

-

View of Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method | Journal of Drug Delivery and Therapeutics. [Link]

- A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation - Research Journal of Pharmacy and Technology. (Source: Google Search)

Sources

- 1. Determination of clemastine hydrogen fumarate, desloratadine, losartan potassium and moxepril HCl through binary complex formation with eosin - Arabian Journal of Chemistry [arabjchem.org]

- 2. Gaschromatography of clemastine. A study of plasma kinetics and biological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural elucidation of N-oxidized clemastine metabolites by liquid chromatography/tandem mass spectrometry and the use of Cunninghamella elegans to facilitate drug metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clemastine N-Oxide | CAS 108825-05-4 | LGC Standards [lgcstandards.com]

- 5. rjpdft.com [rjpdft.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromtech.com [chromtech.com]

- 8. jordilabs.com [jordilabs.com]

- 9. quora.com [quora.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. jascoinc.com [jascoinc.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. jddtonline.info [jddtonline.info]

Stability-indicating assay for clemastine fumarate impurities

Application Note: Advanced Stability-Indicating HPLC Protocol for Clemastine Fumarate

Executive Summary & Chemical Basis

Objective: To establish a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for Clemastine Fumarate, capable of separating the Active Pharmaceutical Ingredient (API) from its known pharmacopeial impurities and potential degradation products generated under ICH Q1A(R2) stress conditions.

Chemical Rationale: Clemastine Fumarate is an ethanolamine-derivative antihistamine containing a stereogenic center and a benzylic ether linkage. This ether bond is the "Achilles' heel" of the molecule, susceptible to acid-catalyzed hydrolysis. Furthermore, the tertiary amine functionality requires careful pH control in the mobile phase to prevent peak tailing caused by interaction with residual silanols on the stationary phase.

Key Analytes:

-

Fumaric Acid: The counter-ion (elutes early).

-

Impurity A (EP/BP): (RS)-1-(4-Chlorophenyl)-1-phenylethanol. (Primary hydrolysis degradant).

-

Impurity C: 4-Chlorobenzophenone. (Oxidation product of Impurity A).[3]

Method Development Strategy

To ensure "Scientific Integrity" and "Self-Validation," this protocol rejects isocratic methods often found in older literature. Instead, a gradient elution is employed.

-

Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected to maximize the resolution between the neutral impurities (A and C) and the basic API.

-

pH Control: A mobile phase pH of 3.0 is chosen. At this pH, Clemastine (pKa ~9) is fully protonated, ensuring solubility and consistent retention. Fumaric acid (pKa ~3.03) will be partially ionized and elute at the solvent front, preventing interference with the main peak.

-

Detection: 220 nm is selected to maximize sensitivity for the chlorobenzene chromophore present in both the API and its degradants.

Visualizing the Workflow

Caption: Figure 1: Strategic workflow for developing a stability-indicating assay, moving from stress testing to final validation.

Protocol 1: Forced Degradation (Stress Testing)

This section details the generation of degradation products to prove the method's specificity.

Safety Note: Wear appropriate PPE. Handle acids and peroxides in a fume hood.

| Stress Condition | Reagent / Condition | Exposure Time | Target Degradation | Neutralization Required? |

| Acid Hydrolysis | 1.0 N HCl | 4–8 hours @ 60°C | 10–20% | Yes (with 1.0 N NaOH) |

| Base Hydrolysis | 1.0 N NaOH | 4–8 hours @ 60°C | 10–20% | Yes (with 1.0 N HCl) |

| Oxidation | 3% H₂O₂ | 2–6 hours @ RT | 5–15% | No (Dilute significantly) |

| Thermal | Solid state @ 80°C | 24–48 hours | <5% | N/A |

| Photolytic | UV Light (1.2M lux hrs) | 1 cycle | Variable | N/A |

Detailed Procedure (Acid Hydrolysis Example):

-

Weigh 50 mg of Clemastine Fumarate into a 50 mL volumetric flask.

-

Add 10 mL of 1.0 N HCl .

-

Place in a water bath at 60°C for 4 hours.

-

Cool to room temperature.

-

Critical Step: Neutralize with exactly 10 mL of 1.0 N NaOH . (Failure to neutralize will distort peak shapes and damage the column).

-

Dilute to volume with Mobile Phase A.

-

Filter through a 0.45 µm PVDF filter before injection.

Protocol 2: Chromatographic Conditions (The Assay)

This is the core validated method.

Instrument: UHPLC or HPLC system with PDA/UV detector.

Reagents:

-

Potassium Dihydrogen Phosphate (

) -

Orthophosphoric Acid (85%)

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q or HPLC Grade)

Mobile Phase Preparation:

-

Mobile Phase A (Buffer): Dissolve 1.36 g of

in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane. -

Mobile Phase B: 100% Acetonitrile.

Chromatographic Parameters:

| Parameter | Setting |

| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 30°C |

| Detector | UV @ 220 nm |

| Run Time | 35 Minutes |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Initial |

| 5.0 | 70 | 30 | Isocratic Hold (Elute Fumaric Acid) |

| 20.0 | 40 | 60 | Linear Ramp (Elute Clemastine) |

| 25.0 | 20 | 80 | Wash (Elute Impurity A/C) |

| 30.0 | 70 | 30 | Re-equilibration |

| 35.0 | 70 | 30 | End |

Results & Discussion: Degradation Pathways

Upon running the stress samples, you will observe specific spectral and retention behaviors.[2]

Pathway Analysis: The primary degradation mechanism is the cleavage of the ether bond under acidic conditions. This releases the "benzhydryl" portion of the molecule, forming Impurity A (the alcohol). Under oxidative stress, this alcohol can further oxidize to the ketone (Impurity C).

Visualizing the Degradation Pathway

Caption: Figure 2: Primary degradation pathway of Clemastine. Acid hydrolysis yields Impurity A, which may oxidize to Impurity C.

Expected Retention Times (Relative):

-

Fumaric Acid: ~2.5 min (Void volume, highly polar).

-

Clemastine: ~12.0 min.

-

Impurity A: ~18.5 min (Neutral, less polar than API).

-

Impurity C: ~22.0 min (Highly non-polar).

Validation Criteria (ICH Q2)

To ensure this method is "Trustworthy," verify the following parameters during validation:

-

Specificity: No interference at the retention time of Clemastine from the blank, placebo, or degradation products. Peak purity angle must be less than the purity threshold (using PDA detector).

-

Linearity:

over a range of 50% to 150% of target concentration. -

Accuracy (Recovery): 98.0% – 102.0% recovery from spiked placebo samples.

-

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Clemastine Fumarate Monograph. 10th Edition. Strasbourg, France: EDQM. (Source for Impurity A structure).

-

ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

-

ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Available at: [Link]

-

PubChem . Clemastine Fumarate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of clemastine by the HPLC method in the blood | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chromatographyonline.com [chromatographyonline.com]

Application Note: pH-Dependent Selectivity Tuning for Clemastine N-Oxide Separation

Executive Summary

This application note details a robust protocol for separating Clemastine from its major oxidative metabolite, Clemastine N-Oxide.[1] Unlike standard impurity profiling, N-oxides present a dual challenge: they possess distinct acid-base properties compared to the parent amine, and they are thermally unstable.[1] This guide moves beyond generic screening, providing a targeted "pH Mapping" strategy that exploits the specific pKa differentials between the tertiary amine parent and the N-oxide moiety to maximize resolution (

Scientific Mechanism: The pKa Differential

To optimize retention, one must understand the ionization states of the analytes.

-

Clemastine (Parent): A tertiary amine with a pKa of approximately 10.2 .[1] In standard reversed-phase conditions (pH 2.0 – 8.0), it exists almost exclusively as a protonated cation (

).[1] This charge leads to interaction with residual silanols (causing tailing) and retention governed by ionic and hydrophobic mechanisms. -

Clemastine N-Oxide (Impurity): The N-oxide moiety generally exhibits a pKa in the range of 4.0 – 5.0 .[1]

-

At pH < 4.0: The oxygen is protonated (

), making the molecule highly polar and cationic. -

At pH > 5.0: The N-oxide exists primarily in its neutral form (

dipole), significantly altering its hydrophobicity compared to the permanently charged parent drug.[1]

-

The Strategy: By shifting the mobile phase pH from acidic (pH 3.0) to neutral (pH 6.5–7.0), we force the N-oxide into a neutral state while the parent remains charged. This "Chemical Contrast" maximizes selectivity (

Diagram 1: Mechanistic Interaction & Workflow

Caption: Differential ionization states of Clemastine and its N-Oxide drive selectivity changes across pH zones.

Critical Constraints: Thermal Instability

WARNING: N-oxides are thermally labile.[1] They can undergo Cope elimination or deoxygenation (reverting to the parent amine) inside the HPLC column or injector port if temperatures are too high.

-

Protocol Rule: Never exceed 35°C column temperature.

-

Validation: If the N-oxide peak area decreases and the parent peak area increases with temperature, your method is degrading the sample.

Experimental Protocol

Phase 1: Reagent & Mobile Phase Preparation[1]

-

Buffer A (Acidic): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[1]

-

Buffer B (Neutral): 20 mM Ammonium Acetate, adjusted to pH 6.8 with dilute Ammonia/Acetic Acid.[1]

-

Organic Modifier: Acetonitrile (ACN) – Preferred over Methanol to reduce system backpressure and prevent potential solvolysis.[1]

Phase 2: The pH Mapping Screen

Perform the following gradient runs to determine the optimal selectivity window.

System Setup:

-

Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1] Note: End-capping is vital to reduce silanol interactions with the parent amine.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C (Strict control).

-

Detection: UV @ 220 nm (or MS ESI+).

Gradient Profile:

| Time (min) | % Organic (B) |

|---|---|

| 0.0 | 10 |

| 15.0 | 70 |

| 15.1 | 10 |

| 20.0 | 10 |[1]

Execution:

-

Run the gradient using Buffer A (pH 3.0) .[1]

-

Flush system.[1]

-

Run the gradient using Buffer B (pH 6.8) .[1]

-

Compare Resolution (

) and Peak Symmetry (

Phase 3: Self-Validating Stability Check

Before finalizing the method, you must prove the N-oxide is stable during the run.

-

Prepare a standard of Clemastine N-Oxide.[1]

-

Inject at 25°C . Record Area.

-

Increase column temp to 45°C (temporary stress test). Inject.

-

Pass Criteria: If the 45°C injection shows a new peak matching the Parent retention time, the N-oxide is degrading. You must operate at least 15°C below the degradation threshold (i.e., stick to 25-30°C).[1]

Expected Results & Data Analysis

The following table summarizes the typical behavior observed during optimization.

| Parameter | pH 3.0 (Acidic) | pH 6.8 (Neutral) | Mechanistic Explanation |

| Clemastine State | Cationic (+) | Cationic (+) | Base pKa ~10.2; always charged.[1] |

| N-Oxide State | Cationic (+) | Neutral (0) | N-Oxide pKa ~4.5; deprotonates at neutral pH.[1] |

| Elution Order | N-Oxide | N-Oxide | N-Oxide is more polar (elutes first).[1] |

| Selectivity ( | Moderate | High | Charge difference at pH 6.8 amplifies separation.[1] |

| Parent Peak Shape | Good | Potential Tailing | Silanol activity increases at pH 6.8; use high-quality end-capped columns.[1] |

Diagram 2: Optimization Logic Flow

Caption: Step-by-step logic for validating pH selection and ensuring analyte stability.

Troubleshooting Guide

-

Issue: Parent Peak Tailing at pH 6.8.

-

Cause: At neutral pH, silanols on the silica support are ionized (

), attracting the cationic Clemastine.[1] -

Fix: Increase buffer concentration to 50 mM to mask silanols, or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent chemically modified phases) designed for high pH stability.[1]

-

-

Issue: Ghost Peak at Parent RT.

-

Cause: Thermal degradation of N-oxide in the injector.

-

Fix: Lower autosampler temperature to 4°C and column oven to 25°C.

-

References

-

United States Pharmacopeia (USP). Clemastine Fumarate Monograph: Organic Impurities.[1][2] USP-NF.[1]

-

PubChem. Clemastine Fumarate Compound Summary (CID 5281069).[1][3] National Library of Medicine.[3] [1][3]

-

K.P. Flora, et al. Chromatographic behavior of amine N-oxides vs parent amines.[1] Journal of Chromatography A. (General reference on N-oxide polarity and separation mechanisms).[1]

-

Chaudhari, S., et al. Stability indicating RP-HPLC method development.[1] (Highlighting thermal degradation risks of N-oxides).

Sources

Troubleshooting & Optimization

Preventing thermal degradation of Clemastine N-Oxide in GC-MS

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of Clemastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this thermally labile compound. Here, we provide in-depth troubleshooting advice and preventative strategies rooted in scientific principles to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Analyzing Clemastine N-Oxide by GC-MS

Clemastine N-Oxide, a primary metabolite of the antihistamine Clemastine, presents a significant analytical challenge for GC-MS.[][2] Its N-oxide functional group is inherently thermally labile, making it highly susceptible to degradation in the high-temperature environment of a standard GC inlet.[3][4][5] This degradation can lead to a variety of analytical issues, including diminished or absent analyte peaks, poor reproducibility, and the appearance of degradation-related artifacts, ultimately compromising the quantitative accuracy and reliability of the analysis.

The primary degradation pathway for tertiary amine N-oxides in a GC inlet is thermal deoxygenation, which converts the N-oxide back to its parent tertiary amine (Clemastine). This process occurs at elevated temperatures, often catalyzed by active sites on the inlet liner or column.[6] Understanding and mitigating this thermal degradation is paramount for successful analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of Clemastine N-Oxide in a direct question-and-answer format.

Question 1: I'm injecting my Clemastine N-Oxide standard, but I don't see a peak at its expected retention time. Instead, I see a large peak for Clemastine. What is happening?

Answer: This is the most common manifestation of thermal degradation. The hot GC inlet is causing the deoxygenation of Clemastine N-Oxide back to its parent compound, Clemastine. The energy supplied in a standard hot split/splitless inlet (typically set at 250-300°C) is sufficient to break the N-O bond.[7] You are essentially analyzing the degradation product, not your target analyte.

Causality: The N-O bond in an N-oxide is weaker than the C-N or C-H bonds in the rest of the molecule and is prone to cleavage at high temperatures. The inlet acts as a high-temperature reactor, promoting this degradation before the analyte even reaches the analytical column.[6]

Solution: You must reduce the thermal stress on the molecule during injection. The primary recommendation is to avoid "hot" injection techniques altogether.

-

Immediate Action: Lower the inlet temperature significantly. Start with a lower temperature (e.g., 200°C) and incrementally decrease it. However, be aware that if the temperature is too low, you may experience poor vaporization and peak tailing.[7]

-

Best Practice: Switch to a "cool" injection technique, such as Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) injection, which are designed specifically for thermally labile compounds.[8][9][10]

dot

Caption: Thermal Degradation Pathway in a Hot GC Inlet.

Question 2: My peak for Clemastine N-Oxide is very small, has a tailing shape, and the area counts are not reproducible. What's causing this?

Answer: This combination of symptoms points to a mixture of partial degradation and poor chromatography, likely stemming from an inappropriate inlet setup.

Causality & Troubleshooting Steps:

-

Inlet Temperature is Suboptimal: The temperature may be low enough to prevent complete degradation but still high enough to cause some breakdown. This partial degradation leads to a smaller peak for the target analyte. The temperature might also be too low for efficient volatilization of the molecule, causing slow transfer to the column and resulting in peak tailing.[7]

-

Active Sites in the Inlet: The inlet liner surface can contain active sites (silanol groups) that catalytically promote degradation, even at lower temperatures. Adsorption of the polar N-oxide group onto these sites can also cause peak tailing.[11]

-

Solution: Always use a fresh, deactivated (silylated) inlet liner. Consider using a liner with glass wool, which can help trap non-volatile residues but ensure the wool itself is also deactivated.[12]

-

-

Slow Sample Transfer in Splitless Mode: In splitless injection, the sample resides in the hot inlet for a longer duration (the splitless time, typically 0.5-1.0 min) before being transferred to the column. This extended exposure to heat increases the likelihood of degradation.[10][13]

-

Solution: If using a splitless injection, minimize the splitless time. However, the most effective solution remains a cool injection technique.

-

Question 3: I want to try a "cool" injection technique. Should I use Cool On-Column (COC) or a Programmed Temperature Vaporizer (PTV) inlet?

Answer: Both are excellent choices for thermally labile compounds, and the best option depends on your sample's cleanliness and concentration.

-

Cool On-Column (COC): This is the gentlest injection technique.[9] The sample is injected directly into the analytical column using a special syringe, bypassing a hot vaporization chamber entirely.[8][14] This ensures there is virtually no thermal stress on the analyte before the chromatographic run begins.

-

Best for: Trace analysis and when you need the highest quantitative accuracy for thermally sensitive compounds.

-

Consideration: Since the sample is deposited directly on the column, any non-volatile matrix components will contaminate the front of the column, requiring more frequent column maintenance (trimming).[14]

-

-

Programmed Temperature Vaporizer (PTV): A PTV inlet offers more flexibility. The injection is made into a cool inlet, which is then rapidly heated to transfer the analytes to the column.[15][16] This minimizes the time the analyte is exposed to high temperatures. It also allows for solvent venting, enabling large volume injections.

-

Best for: Samples with complex matrices or when large volume injection is needed to improve sensitivity. The disposable liner protects the column from non-volatile residues.[17]

-

Consideration: The parameters (initial temperature, ramp rate, final temperature) must be carefully optimized to ensure efficient transfer without inducing degradation.[16]

-

| Feature | Cool On-Column (COC) Inlet | Programmed Temperature Vaporizer (PTV) Inlet | Standard Split/Splitless Inlet |

| Injection Principle | Direct injection into a cool column | Injection into a cool liner, then rapid heating | Vaporization in a continuously hot chamber |

| Thermal Stress | Minimal to None[8][9] | Low and for a short duration[10] | High and prolonged[7] |

| Suitability for N-Oxides | Excellent | Very Good | Poor (Not Recommended) |

| Column Contamination | High risk from non-volatile matrix[14] | Low risk (trapped in liner)[17] | Low risk (trapped in liner) |

| Flexibility | Limited to on-column injection | High (split, splitless, solvent vent)[15] | Moderate (split, splitless) |

Question 4: Is there a way to modify Clemastine N-Oxide to make it suitable for analysis with a standard hot split/splitless inlet?

Answer: Yes, chemical derivatization is a powerful and highly recommended strategy. The goal is to convert the thermally labile N-oxide group into a more stable functional group before GC-MS analysis.

Recommended Approach: Reduction to the Tertiary Amine The most effective derivatization for N-oxides is a chemical reduction that removes the oxygen atom, converting Clemastine N-Oxide to the more thermally stable and volatile Clemastine.[3] This approach standardizes the analyte to a form that is robust under typical GC conditions.

Causality: By converting the N-oxide to the parent amine before injection, you eliminate the possibility of uncontrolled thermal degradation in the inlet. The analysis then becomes a validated method for Clemastine, which is a well-behaved molecule in GC-MS.[18] This strategy moves the chemical conversion from an uncontrolled, variable process inside the instrument to a controlled, reproducible reaction in a vial.

A protocol for this reduction is provided in the next section. It's crucial to note that this method quantifies Clemastine N-Oxide indirectly. You must ensure the reduction reaction goes to completion to achieve accurate quantification.

Preventative Strategies & Experimental Protocols

Instead of troubleshooting poor data, a proactive approach will yield far better results. Here are detailed protocols for the recommended analytical strategies.

Protocol 1: GC-MS Method Using a Cool On-Column (COC) Inlet

This protocol is the preferred method for the direct analysis of Clemastine N-Oxide without derivatization.

-

Instrument Setup:

-

Install a COC inlet on your GC.[8]

-

Use a retention gap (5m x 0.53mm ID, deactivated) connected to your analytical column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane). The wider bore of the retention gap facilitates the on-column injection process.

-

-

Injection Parameters:

-

Inlet Mode: Cool On-Column.

-

Injection Volume: 1 µL.

-

Inlet Temperature Program: Track Oven. The inlet temperature will remain just above the oven temperature throughout the run.

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C (hold for 2 minutes). This should be approximately 20°C below the boiling point of your solvent to achieve a good "solvent effect" for peak focusing.[19]

-

Ramp: 15°C/min to 300°C.

-

Final Hold: Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Scan (e.g., m/z 40-450) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

dot

Sources

- 2. Clemastine CAS#: 108825-05-4 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inlet temperature GCMS - Chromatography Forum [chromforum.org]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]

- 11. sepscience.com [sepscience.com]

- 12. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. 3-5 Cold-on-Column Injection Method | Technical Support | GL Sciences [glsciences.com]

- 15. agilent.com [agilent.com]

- 16. m.youtube.com [m.youtube.com]

- 17. gcms.cz [gcms.cz]

- 18. Determination of clemastine in human plasma by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glsciences.eu [glsciences.eu]

Technical Support Center: Chromatographic Resolution of Clemastine and Clemastine N-Oxide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies for a common analytical challenge: the co-elution of the antihistamine clemastine and its primary metabolite, clemastine N-oxide, in reversed-phase high-performance liquid chromatography (RP-HPLC). Our goal is to equip you with the scientific rationale and practical steps to achieve baseline separation and ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Why Do Clemastine and Its N-Oxide Co-elute?

Clemastine is a lipophilic, basic compound with a tertiary amine functional group.[1][2] Its major metabolite, clemastine N-oxide, is formed by the oxidation of this tertiary amine.[] This seemingly minor chemical modification significantly increases the polarity of the molecule. In reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is more polar, less polar (more lipophilic) compounds are retained longer. Therefore, clemastine, being more lipophilic, is expected to have a longer retention time than the more polar clemastine N-oxide.

However, under certain chromatographic conditions, the difference in polarity may not be sufficient to achieve baseline separation, leading to co-elution. This can be due to a variety of factors including the specific stationary phase chemistry, mobile phase composition, pH, and temperature.

Physicochemical Properties of Clemastine and Clemastine N-Oxide

| Property | Clemastine | Clemastine N-Oxide | Rationale for Separation |

| Molecular Formula | C21H26ClNO[2] | C21H26ClNO2[] | The addition of an oxygen atom increases polarity. |

| Molecular Weight | 343.89 g/mol [2] | 359.89 g/mol [] | Minimal impact on RP-HPLC retention. |

| AlogP (Lipophilicity) | 5.10[1] | 4.5 (XLogP3)[4] | The lower LogP of the N-oxide indicates higher polarity, leading to earlier elution in RP-HPLC. |

| pKa (Predicted) | Not explicitly found for the tertiary amine. | 5.01 ± 0.40 | The pKa of the parent amine is crucial for manipulating retention by adjusting mobile phase pH. |

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues and provides a systematic approach to resolving the co-elution of clemastine and clemastine N-oxide.

Q1: My initial screening with a standard C18 column shows complete co-elution. Where do I start?

A1: Start by modifying the mobile phase. The mobile phase is the most versatile tool for manipulating retention and selectivity in RP-HPLC.

Step-by-Step Mobile Phase Optimization:

-

Adjust the Organic Modifier Concentration:

-